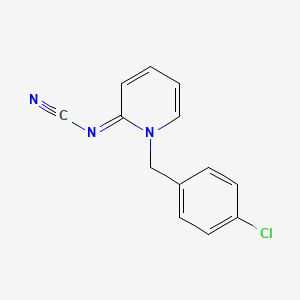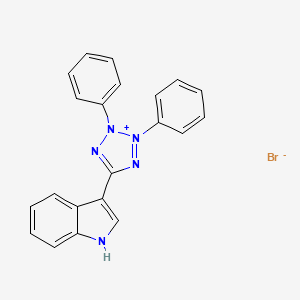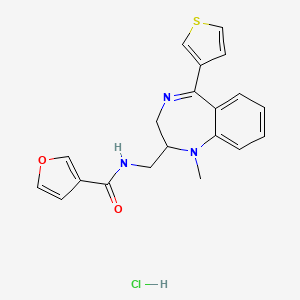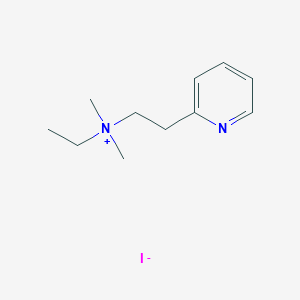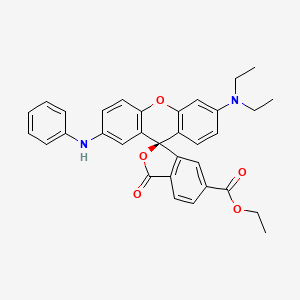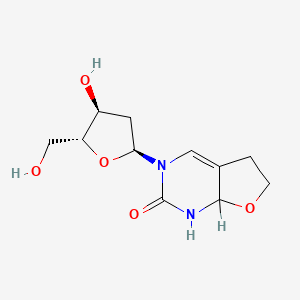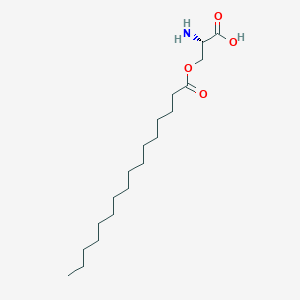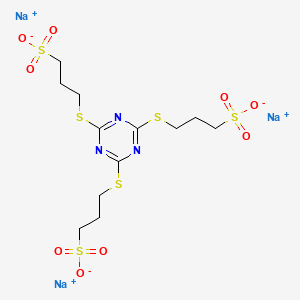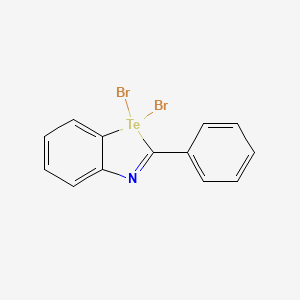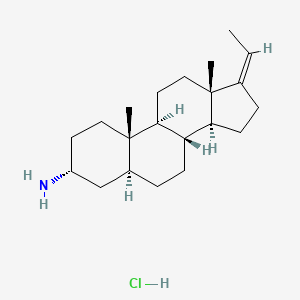
(Z)-5-alpha-Pregn-17(20)-en-3-alpha-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-5-alpha-Pregn-17(20)-en-3-alpha-amine hydrochloride is a synthetic steroidal compound. It is known for its unique structure and potential applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its specific stereochemistry, which plays a crucial role in its biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-alpha-Pregn-17(20)-en-3-alpha-amine hydrochloride involves several steps, starting from readily available steroidal precursors. The key steps include the formation of the pregnane skeleton, introduction of the amine group, and subsequent formation of the hydrochloride salt. The reaction conditions typically involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired stereochemistry and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. This often involves the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-5-alpha-Pregn-17(20)-en-3-alpha-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups on the steroidal backbone.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs
Aplicaciones Científicas De Investigación
(Z)-5-alpha-Pregn-17(20)-en-3-alpha-amine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of other steroidal compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its effects on cellular processes and its potential as a tool for understanding steroid hormone action.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the synthesis of steroid-based drugs.
Industry: It is used in the production of various steroidal products and as an intermediate in the synthesis of complex molecules.
Mecanismo De Acción
The mechanism of action of (Z)-5-alpha-Pregn-17(20)-en-3-alpha-amine hydrochloride involves its interaction with specific molecular targets, such as steroid hormone receptors. The compound binds to these receptors, modulating their activity and influencing various cellular pathways. This interaction can lead to changes in gene expression, protein synthesis, and cellular function, contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (Z)-5-alpha-Pregn-17(20)-en-3-alpha-amine hydrochloride include other steroidal amines and their derivatives. Examples include:
- (Z)-5-alpha-Pregn-17(20)-en-3-beta-amine hydrochloride
- (Z)-5-alpha-Pregn-17(20)-en-3-alpha-amine sulfate
- (Z)-5-alpha-Pregn-17(20)-en-3-alpha-amine acetate
Uniqueness
What sets this compound apart from similar compounds is its specific stereochemistry and the presence of the hydrochloride salt
Propiedades
Número CAS |
82858-21-7 |
|---|---|
Fórmula molecular |
C21H36ClN |
Peso molecular |
338.0 g/mol |
Nombre IUPAC |
(3R,5S,8R,9S,10S,13S,14S,17Z)-17-ethylidene-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-amine;hydrochloride |
InChI |
InChI=1S/C21H35N.ClH/c1-4-14-6-8-18-17-7-5-15-13-16(22)9-11-21(15,3)19(17)10-12-20(14,18)2;/h4,15-19H,5-13,22H2,1-3H3;1H/b14-4-;/t15-,16+,17-,18-,19-,20+,21-;/m0./s1 |
Clave InChI |
KUNDSBMCHFMBNI-IKHDRPOVSA-N |
SMILES isomérico |
C/C=C\1/CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)N)C)C.Cl |
SMILES canónico |
CC=C1CCC2C1(CCC3C2CCC4C3(CCC(C4)N)C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


